

# Application Note: Stereoselective Total Synthesis of Epithienamycin Protocols

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## Compound of Interest

Compound Name: *Epithienamycin*

CAS No.: 64090-99-9

Cat. No.: B1209815

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## Executive Summary

The **epithienamycins** (A, B, C, and D) represent a critical subclass of naturally occurring carbapenem antibiotics produced by *Streptomyces flavogriseus*. While structurally related to thienamycin, they possess distinct stereochemical configurations at the C5, C6, and C8 positions. **Epithienamycin A** is the C8-epimer of thienamycin ((5R, 6S, 8S)-configuration), while **Epithienamycin B** is the C6-epimer ((5R, 6R, 8S)-cis-fused).

This application note details a modular, stereoselective synthetic platform. Unlike the classic Merck synthesis of thienamycin which targets the trans-

-lactam exclusively, this guide utilizes the Kametani Isoxazoline Route. This protocol allows for the divergent synthesis of both cis- and trans-fused azetidinone cores, essential for accessing the full **epithienamycin** family. The workflow integrates 1,3-dipolar cycloaddition for stereocontrol with Rhodium-catalyzed carbenoid insertion for bicyclic ring closure.

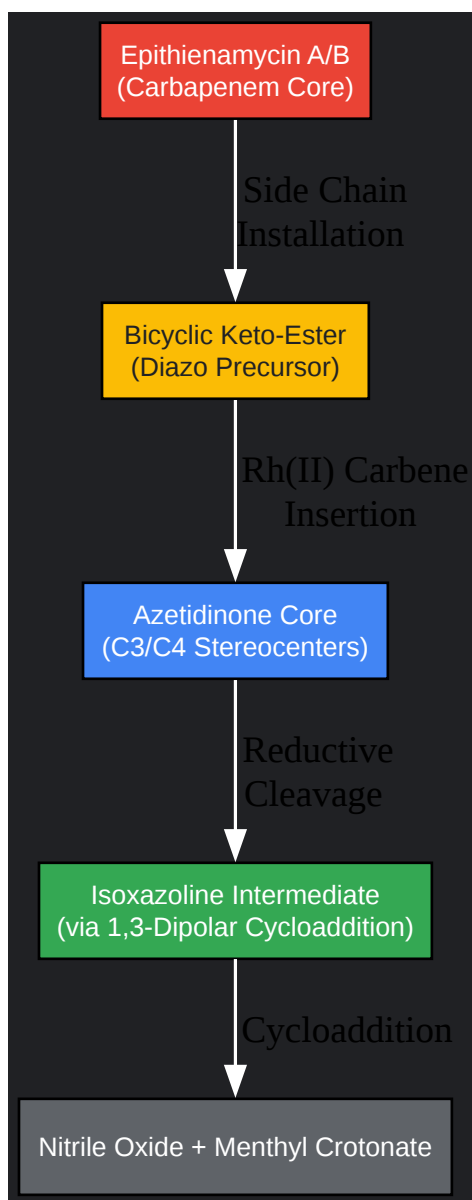
## Retrosynthetic Logic & Strategy

The synthesis relies on a "Bicyclic Core Construction" strategy. The instability of the carbapenem nucleus (specifically the

double bond) dictates that the bicyclic ring system be closed late in the synthesis, after the fragile stereocenters at C5, C6, and C8 are established.

## Strategic Disconnections:

- C2-C3 Bond: Formed via elimination of an enol phosphate (The "Merck Switch"), allowing late-stage introduction of the cysteamine side chain.
- N4-C3 Bond: Formed via Rh(II)-catalyzed intramolecular carbenoid insertion.
- C5-C6/C6-C8 Stereochemistry: Established via 1,3-dipolar cycloaddition of a nitrile oxide to a chiral crotonate ester.



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Figure 1: Retrosynthetic analysis highlighting the isoxazoline strategy for stereocontrol.

## Critical Application Note: Stereocontrol via Isoxazoline

The pivotal challenge in **epithienamycin** synthesis is distinguishing the (5R, 6S) trans-core (Thienamycin/**Epithienamycin A**) from the (5R, 6R) cis-core (**Epithienamycin B**).

Mechanism of Control: The reaction of a nitrile oxide with a chiral crotonate ester proceeds via a concerted [3+2] cycloaddition. The use of (-)-menthyl crotonate acts as a chiral auxiliary.

- Exo-transition state: Favors the formation of the trans-isoxazoline (leading to trans-lactams).
- Endo-transition state: Favors the cis-isoxazoline.

By manipulating the solvent polarity and temperature, the ratio of diastereomers can be tuned.

## Detailed Experimental Protocols

### Protocol A: Construction of the Chiral Azetidinone Core

Objective: Synthesis of the (3S, 4R)-azetidinone intermediate via isoxazoline reduction.

Reagents:

- Acetaldehyde oxime (Precursor for nitrile oxide)
- (-)-Menthyl crotonate (Chiral dipolarophile)
- Sodium hypochlorite (NaOCl)
- Raney Nickel (W-2 activity)
- Titanium trichloride (TiCl<sub>3</sub>)

Step-by-Step Methodology:

- Nitrile Oxide Generation & Cycloaddition:
  - Dissolve acetaldehyde oxime (10 mmol) and (-)-menthyl crotonate (12 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (50 mL) at 0°C.
  - Slowly add aqueous NaOCl (15 mL, ~10% active chlorine) over 30 minutes. Note: NaOCl generates the nitrile oxide in situ via chlorination and dehydrochlorination.
  - Stir vigorously at 0°C for 4 hours.

- Workup: Separate organic layer, wash with brine, dry over  $\text{MgSO}_4$ .
- Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Isolate the major diastereomer (isoxazoline ester).
- Validation:  $^1\text{H}$  NMR should show the C4-H and C5-H coupling constants characteristic of the isoxazoline ring (~8-10 Hz for cis-relationship relative to the ring, but dependent on auxiliary influence).
- Reductive Ring Opening (The "Kametani Cleavage"):
  - Dissolve the purified isoxazoline (5 mmol) in MeOH/ $\text{H}_2\text{O}$  (5:1, 30 mL).
  - Add Boric acid (15 mmol) and Raney Nickel (approx. 2g, washed).
  - Hydrogenate at 1 atm  $\text{H}_2$  (balloon) for 6 hours.
  - Mechanism:[1][2][3] This cleaves the N-O bond and reduces the imine, yielding a -amino ester.
- Cyclization to  
-Lactam:
  - Treat the crude amino ester with Methylmagnesium bromide ( $\text{MeMgBr}$ , 2.0 eq) in THF at  $-78^\circ\text{C}$  to induce cyclization.
  - Yield: Expect 60-70% of the 3-(1-hydroxyethyl)-4-alkyl-azetidin-2-one.

## Protocol B: Bicyclic Ring Closure (Diazo Insertion)

Objective: Formation of the carbapenem [3.2.0] ring system.

Reagents:

- p-Carboxybenzenesulfonyl azide (p-ABSA) or Dodecylbenzenesulfonyl azide.
- Rhodium(II) acetate dimer  $[\text{Rh}_2(\text{OAc})_4]$ .

- Acetonitrile/Toluene.

#### Step-by-Step Methodology:

- Diazo Transfer:
  - Starting material: The -keto ester derived from the azetidinone (N-protected with p-nitrobenzyl glyoxylate).
  - Dissolve substrate in MeCN. Add p-ABSA (1.2 eq) and Et<sub>3</sub>N (1.5 eq).
  - Stir at RT for 2 hours. Monitor IR for the disappearance of the carbonyl stretch and appearance of the strong diazo peak (~2130 cm<sup>-1</sup>).
- Rhodium-Catalyzed Insertion:
  - Safety Warning: Diazo compounds are potentially explosive. Perform behind a blast shield.
  - Reflux anhydrous benzene or toluene (degassed).
  - Add catalytic [Rh<sub>2</sub>(OAc)<sub>4</sub>] (1 mol%).
  - Add the diazo substrate solution dropwise over 1 hour to the refluxing catalyst solution. Note: High dilution prevents intermolecular dimerization.
  - Reflux for an additional 30 mins.
  - Outcome: Quantitative conversion to the bicyclic keto-ester.

## Protocol C: Side Chain Introduction (The Merck Switch)

Objective: Stereoselective installation of the cysteamine side chain.

#### Reagents:

- Diphenyl chlorophosphate.

- Diisopropylethylamine (DIPEA).
- N-Acetylcysteamine.

#### Step-by-Step Methodology:

- Enol Phosphate Formation:
  - Cool the bicyclic keto-ester (from Protocol B) to -20°C in dry MeCN.
  - Add DIPEA (1.1 eq) followed by diphenyl chlorophosphate (1.05 eq).
  - Stir for 1 hour.
  - Validation: TLC should show a non-polar spot (Enol phosphate).
- Thiol Addition:
  - Cool the reaction to -40°C.
  - Add N-acetylcysteamine (1.1 eq) and DIPEA (1.1 eq).
  - The reaction proceeds via an addition-elimination mechanism, replacing the phosphate leaving group with the sulfur nucleophile.
  - Yield: 75-85% protected **Epithienamycin**.[\[2\]](#)

## Data Summary & Validation Metrics

Parameter	Thienamycin	Epithienamycin A	Epithienamycin B
C5-C6 Config	Trans	Trans	Cis
C8 Config	(R)-Hydroxyethyl	(S)-Hydroxyethyl	(S)-Hydroxyethyl
Key IR Signal	1780 cm <sup>-1</sup> (-lactam)	1780 cm <sup>-1</sup>	1775 cm <sup>-1</sup>
J(5,6) Coupling	< 3.0 Hz	< 3.0 Hz	5.0 - 6.0 Hz
Stability (pH 7)	Low (t <sub>1/2</sub> ~ mins)	Moderate	Moderate

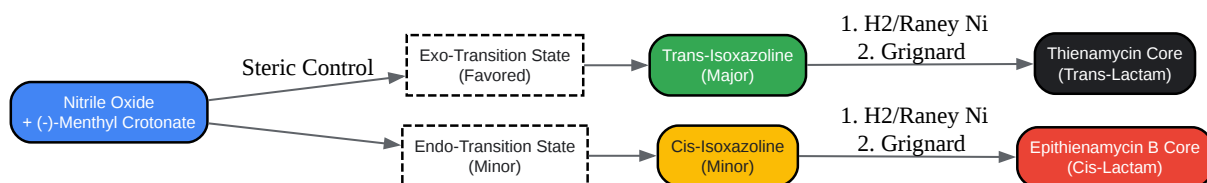
Expert Insight on Stability: **Epithienamycins** are slightly more stable than thienamycin due to the C8 stereochemistry, but they are still prone to

-lactam hydrolysis and intermolecular aminolysis (dimerization).

- Protocol Adjustment: All final deprotections (e.g., hydrogenolysis of PNB esters) must be performed in a MOPS buffer (pH 7.0) at 0°C to prevent degradation.

## Pathway Visualization

The following diagram illustrates the critical stereodivergent step in the Kametani protocol.



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Figure 2: Stereodivergence in the Kametani Isoxazoline Route. The choice of chiral auxiliary and transition state determines the final antibiotic core.

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